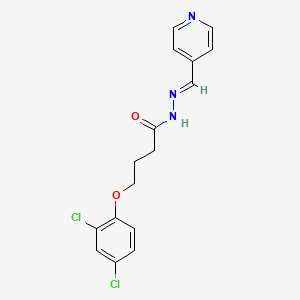![molecular formula C21H14N2O3 B5692397 N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar benzamide derivatives often involves multiple steps, including ring closure reactions, reduction reactions, and acylation reactions. These processes start from commercially available materials, yielding products characterized by spectroscopic techniques such as NMR and HR-ESI-MS, indicating the compound's structure with good agreement (H. Bin, 2015).
Molecular Structure Analysis
X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations are common methods to analyze the molecular structure of benzamide derivatives. These analyses reveal that compounds like antipyrine derivatives crystallize in specific space groups, with crystal packing mainly stabilized by hydrogen bonds and π-interactions, which are significant for the molecule's stability (A. Saeed et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, leading to the formation of compounds with potential biological applications. These compounds are often screened for their biological activity, including their interaction with protein targets and enzymes, highlighting their potential in medicinal chemistry (A. Saeed et al., 2015).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. Techniques such as SEM and single crystal X-ray diffraction provide insights into the compound's morphology and crystalline structure, aiding in the design of compounds with desirable physical properties (H. Bülbül et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Computational studies, including DFT calculations, help in understanding these properties, guiding the synthesis of derivatives with specific chemical behaviors (S. Demir et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to selectively target metabotropic glutamate receptors (mglurs), particularly mglur5 . These receptors play a crucial role in modulating neuronal excitability and synaptic plasticity.
Mode of Action
It’s suggested that similar compounds act as positive allosteric modulators (pams) of mglur5 . This means they enhance the receptor’s response to its natural ligand, glutamate, leading to increased receptor activity .
properties
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-19(14-7-2-1-3-8-14)22-15-9-6-10-16(13-15)23-20(25)17-11-4-5-12-18(17)21(23)26/h1-13H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXIXYWIHSFRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)



![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)



![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5692385.png)
